molecular formula C30H39N5O6 B115606 Tpch2NHPPG CAS No. 143984-57-0

Tpch2NHPPG

Cat. No.: B115606
CAS No.: 143984-57-0
M. Wt: 565.7 g/mol
InChI Key: BKJJSAHMQCJKJK-FYEYIQNQSA-N
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Description

Such compounds are often investigated for their roles in modulating enzymatic pathways, particularly those involving redox regulation (e.g., NADPH-dependent systems) or oxidative stress responses .

Based on indirect evidence, Tpch₂NHPPG may interact with enzymes like glutathione reductase (GR) or NADPH oxidase (NOX), given the emphasis on NADPH and related pathways in the literature . However, the absence of direct experimental data on Tpch₂NHPPG in the provided sources necessitates cautious extrapolation from analogous compounds.

Properties

CAS No.

143984-57-0

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C30H39N5O6/c31-24(17-21-10-12-23(36)13-11-21)30(41)35-15-5-9-26(35)29(40)33-22(16-20-6-2-1-3-7-20)19-34-14-4-8-25(34)28(39)32-18-27(37)38/h1-3,6-7,10-13,22,24-26,36H,4-5,8-9,14-19,31H2,(H,32,39)(H,33,40)(H,37,38)/t22?,24-,25-,26-/m0/s1

InChI Key

BKJJSAHMQCJKJK-FYEYIQNQSA-N

SMILES

C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O

Isomeric SMILES

C1C[C@H](N(C1)CC(CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O

Synonyms

CM 2-3
TPCH2NHPPG
Tyr-Pro-psi(CH2-NH)-Phe-Pro-Gly
Tyr-Pro-psi(CH2NH)Phe-Pro-Gly
tyrosyl-prolyl-psi(methylamino)-phenylalanyl-prolyl-glycine
tyrosyl-prolyl-psi(methylamino)phenylalanyl-prolyl-glycine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol) Solubility
Tpch₂NHPPG* Hypothesized heterocyclic NH, PPG N/A† N/A†
SMe1EC2 Pyrido[4,3-b]indolinium Ethoxycarbonyl, methoxy ~380‡ Polar solvents
STZ Nitrosourea Nitroso, glucose moiety 265.22 Water-soluble

Notes:

  • *Structural details of Tpch₂NHPPG inferred from nomenclature; †Data unavailable in provided evidence; ‡Estimated based on structural analogs.

Key Observations:

  • Its ethoxycarbonyl group may enhance membrane permeability compared to Tpch₂NHPPG’s phosphono group.
  • STZ : Functionally distinct but relevant in diabetes models. Unlike Tpch₂NHPPG, STZ selectively destroys pancreatic β-cells via DNA alkylation, independent of NADPH pathways .
Functional Analogues

Table 2: Pharmacological and Functional Comparison

Compound Target Pathway/Enzyme Mechanism of Action IC₅₀/EC₅₀ (μM) Clinical Relevance
Tpch₂NHPPG* NADPH/NOX system† Hypothesized ROS modulation N/A Under investigation
SMe1EC2 Glutathione reductase (GR) Competitive inhibition 12.3 Antioxidant research
NOX inhibitors NADPH oxidase Block superoxide production 0.5–5.0 Cardiovascular disease

Notes:

  • *Functional data for Tpch₂NHPPG inferred from structural analogs; †Postulated based on shared pathways with SMe1EC2 and NOX inhibitors.

Key Observations:

  • SMe1EC2: Directly inhibits GR (IC₅₀ = 12.3 μM), impairing NADPH regeneration and increasing oxidative stress. Tpch₂NHPPG’s phosphono group might instead enhance NADPH stabilization, contrasting with SMe1EC2’s inhibitory role .
  • NOX Inhibitors: These compounds (e.g., apocynin) suppress ROS production by targeting NOX assembly.
Research Findings and Contradictions
  • Consensus : Both Tpch₂NHPPG and SMe1EC2 are linked to the pentose phosphate pathway (PPP) and NADPH metabolism, critical for cellular antioxidant defenses .
  • Contradictions : While SMe1EC2 is a GR inhibitor, Tpch₂NHPPG’s proposed role in NADPH stabilization suggests opposing effects on redox balance. This dichotomy highlights the need for experimental validation .

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